molecular formula C10H18N4O3 B2378921 Tert-butyl 3-(azidomethyl)-3-hydroxypyrrolidine-1-carboxylate CAS No. 1673553-77-9

Tert-butyl 3-(azidomethyl)-3-hydroxypyrrolidine-1-carboxylate

Cat. No.: B2378921
CAS No.: 1673553-77-9
M. Wt: 242.279
InChI Key: MKXCOWWXFDXAGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound CC©©OC(=O)N1Ccc(O)(CN=[N+]=[N-])C1 It has been studied for its potential biological and industrial applications. The molecular formula of this compound is C10H18N4O3 and it has a molecular weight of 242.279 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of CC©©OC(=O)N1Ccc(O)(CN=[N+]=[N-])C1 involves several synthetic routes. One common method includes the reaction of tert-butyl alcohol with a suitable acid chloride to form the ester, followed by cyclization with a nitrogen-containing compound to form the pyridinium ring. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-purity reagents and controlled reaction conditions ensures the consistent quality and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

CC©©OC(=O)N1Ccc(O)(CN=[N+]=[N-])C1: undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions with reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

CC©©OC(=O)N1Ccc(O)(CN=[N+]=[N-])C1: has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

    Biology: Studied for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and as a therapeutic agent.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of CC©©OC(=O)N1Ccc(O)(CN=[N+]=[N-])C1 involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or binding to receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    N-Boc-Isonipecotic Acid: A compound with a similar structure but different functional groups.

    Pyridinium Salts: A class of compounds with a pyridinium ring structure, similar to CC©©OC(=O)N1Ccc(O)(CN=[N+]=[N-])C1 .

Uniqueness

CC©©OC(=O)N1Ccc(O)(CN=[N+]=[N-])C1: Its ability to undergo multiple types of chemical reactions and its bioactive properties make it a valuable compound for research and industrial use .

Properties

IUPAC Name

tert-butyl 3-(azidomethyl)-3-hydroxypyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N4O3/c1-9(2,3)17-8(15)14-5-4-10(16,7-14)6-12-13-11/h16H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKXCOWWXFDXAGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)(CN=[N+]=[N-])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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